molecular formula C9H13NO3 B1466200 2-Acetamidohept-6-ynoic acid CAS No. 1566331-88-1

2-Acetamidohept-6-ynoic acid

Cat. No. B1466200
CAS RN: 1566331-88-1
M. Wt: 183.2 g/mol
InChI Key: WDIGNPBTKFBXJS-UHFFFAOYSA-N
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Description

2-Acetamidohept-6-ynoic acid (2-AHA) is an organic compound derived from the dehydration of 2-aminohept-6-ynoic acid (2-AHA). It is a cyclic organic compound with a molecular formula of C7H9NO2. 2-AHA has been studied extensively in the scientific literature due to its ability to act as a catalyst in a number of reactions. In particular, it has been used as a catalyst for the synthesis of various organic compounds, as well as for the synthesis of various pharmaceuticals.

Scientific Research Applications

  • Enzyme Inhibition and Mechanism Studies : 4-Aminohex-5-ynoic acid, a related compound, inhibits bacterial glutamic acid decarboxylase in a time-dependent, irreversible, and stereospecific manner. This inhibition involves the abstraction of a hydrogen atom and leads to the generation of a reactive alkylating agent in the active site (Jung, Metcalf, Lippert, & Casara, 1978).

  • Natural Occurrence and Structural Characterization : Acetylenic amino acids, including 2-amino-4-hydroxyhept-6-ynoic acid, have been characterized from the seed of Euphoria longan. Their structures were assigned based on hydrogenation, NMR, and mass spectrometric studies (Sung, Fowden, Millington, & Sheppard, 1969).

  • Synthesis and Applications in Organic Semiconductors : New molecular semiconductors containing acetylenic acids have been synthesized and characterized. These compounds, when doped with specific chemicals, have been used to create organic semiconductors with altered optical properties, demonstrating their potential in electronic applications (Ballinas-Indilí, Sánchez-Vergara, Toscano, & Álvarez-Toledano, 2020).

  • Biochemical Research and Spectroscopy Studies : The fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) can be genetically incorporated into proteins in yeast, serving as a useful probe for studying protein structure, molecular interactions, and folding (Lee, Guo, Lemke, Dimla, & Schultz, 2009).

  • Discovery in Edible Mushrooms and Gene Expression Effects : A new acetylenic acid isolated from the Chanterelle mushroom was found to activate peroxisome proliferator-activated receptor (PPAR)-γ, indicating potential applications in regulating transcription of PPAR-γ target genes (Hong, Lee, Jeong, Kim, Jin, Hwang, Lee, Lee, Jang, & Lee, 2012).

properties

IUPAC Name

2-acetamidohept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-4-5-6-8(9(12)13)10-7(2)11/h1,8H,4-6H2,2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGNPBTKFBXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidohept-6-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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